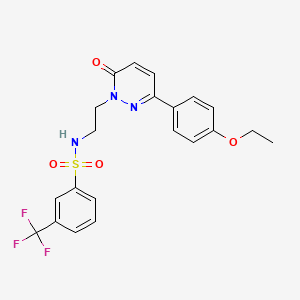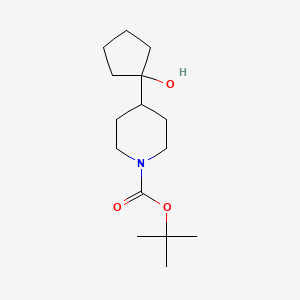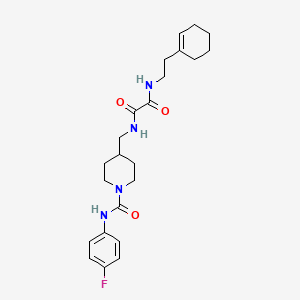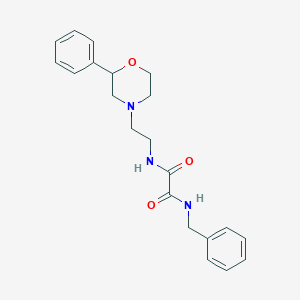![molecular formula C17H22N4O2 B2472641 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine CAS No. 2379947-73-4](/img/structure/B2472641.png)
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine, also known as MPP, is a novel compound that has gained significant attention in scientific research. MPP is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in several cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine exerts its pharmacological effects by selectively inhibiting the PKC family of enzymes. PKC plays a crucial role in several cellular processes such as cell proliferation, differentiation, and apoptosis. 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways. This results in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and physiological effects:
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In diabetic animal models, 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine improves glucose metabolism and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS1). In neurodegenerative disorders, 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it an ideal tool for studying the role of PKC in cellular processes. 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine is also easy to synthesize and purify, which makes it readily available for research purposes. However, 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine also has a short half-life, which can make it challenging to maintain a consistent concentration in cell culture or animal models.
Zukünftige Richtungen
There are several future directions for the research on 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine. One potential direction is to investigate its therapeutic potential in other diseases such as cardiovascular disease and inflammation. Another direction is to develop more potent and selective inhibitors of PKC based on the structure of 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine. Additionally, the development of novel drug delivery systems can improve the bioavailability and efficacy of 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine in vivo. Finally, the identification of biomarkers for PKC activation can help in the development of personalized medicine for diseases where PKC plays a crucial role.
Conclusion:
In conclusion, 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine is a novel compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of PKC, which plays a crucial role in several cellular processes. 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine has potential therapeutic applications in several diseases such as cancer, diabetes, and neurodegenerative disorders. The synthesis method of 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine is relatively simple, and it is readily available for research purposes. However, 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine has some limitations for lab experiments, such as poor solubility and a short half-life. The future directions for research on 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine include investigating its therapeutic potential in other diseases, developing more potent and selective inhibitors of PKC, and identifying biomarkers for PKC activation.
Synthesemethoden
The synthesis of 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine involves the reaction of 4-methoxy-2-chloropyrimidine with 4-[(2-methylpyridin-4-yl)methoxy]methylpiperidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, and the product is purified by column chromatography. The final product is obtained as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications in several diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine has also been found to improve glucose metabolism and insulin sensitivity in diabetic animal models. In neurodegenerative disorders, 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
4-methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-15(3-7-18-13)23-12-14-5-9-21(10-6-14)17-19-8-4-16(20-17)22-2/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGXTXUYUCGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2472564.png)

![2-[(Cyclopropylcarbamoyl)amino]acetic acid](/img/structure/B2472570.png)



![2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid](/img/structure/B2472577.png)

![2-(4-ethoxyphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2472580.png)
![N-(4-methylbenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2472581.png)